molecular formula C16H13ClN6OS B288928 5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile

5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile

Cat. No.: B288928
M. Wt: 372.8 g/mol
InChI Key: GCBAGZYSZAJWBL-UHFFFAOYSA-N
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Description

5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrazole ring, a pyrimidine ring, and various substituents, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a cyclization reaction involving a suitable precursor such as a β-ketoester or β-diketone.

    Functionalization: The final steps involve the introduction of the various substituents, including the amino group, the chloro group, the methylthio group, and the phenoxy group. These steps often require specific reagents and conditions, such as the use of chlorinating agents, thiolation reagents, and phenol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, which can be converted to a sulfoxide or sulfone.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles for Substitution: Amines, thiols, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.

Scientific Research Applications

5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-[6-(4-chlorophenoxy)-2-(methylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
  • 5-amino-1-[6-(4-methylphenoxy)-2-(methylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
  • 5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(ethylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile

Uniqueness

The uniqueness of 5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C16H13ClN6OS

Molecular Weight

372.8 g/mol

IUPAC Name

5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile

InChI

InChI=1S/C16H13ClN6OS/c1-9-5-11(17)3-4-12(9)24-14-6-13(21-16(22-14)25-2)23-15(19)10(7-18)8-20-23/h3-6,8H,19H2,1-2H3

InChI Key

GCBAGZYSZAJWBL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC(=NC(=C2)N3C(=C(C=N3)C#N)N)SC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=NC(=NC(=C2)N3C(=C(C=N3)C#N)N)SC

Origin of Product

United States

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